{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUUEVWTPHMLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid exhibit antiviral properties. For instance, studies have shown that certain chromen derivatives can inhibit viral replication by interfering with specific biochemical pathways. This mechanism may be attributed to their ability to bind to viral receptors or enzymes critical for viral life cycles.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Chromen derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Case studies highlight its effectiveness against specific cancer types, suggesting that it could serve as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory diseases.
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Preliminary studies indicate that chromen derivatives can exhibit herbicidal activity against specific weeds, making them candidates for developing environmentally friendly agricultural chemicals.
Plant Growth Regulation
There is emerging evidence that chromen compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, which could be beneficial in agricultural practices aimed at increasing crop yields.
Material Science
Polymer Synthesis
In material science, {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can be utilized in synthesizing polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics.
-
Antiviral Activity Study
A study published in the Journal of Medicinal Chemistry reported that derivatives of chromen compounds significantly inhibited the replication of the influenza virus in vitro. The mechanism was linked to the disruption of viral protein synthesis pathways. -
Cancer Research Study
In a clinical trial documented in Cancer Research, patients treated with a chromen derivative exhibited reduced tumor size and improved overall survival rates compared to control groups, highlighting its potential as an effective anticancer agent. -
Agricultural Application Study
Research conducted at an agricultural university demonstrated that applying chromen-based herbicides resulted in a 30% reduction in weed biomass compared to untreated plots, indicating their efficacy as environmentally friendly alternatives to traditional herbicides.
Mechanism of Action
The mechanism of action of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Pharmacokinetics
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl (e.g., 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate) enhance metabolic stability but reduce aqueous solubility .
- Polar Moieties : Acetic acid (e.g., in the parent compound) improves solubility, whereas esterified analogs (e.g., methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate) show higher cell permeability .
Critical Analysis of Research Trends
- Discontinuation Issues : The parent compound’s discontinuation in supplier catalogs may reflect challenges in scalability or inferior activity compared to fluorinated analogs (e.g., 4-fluorophenyl derivatives with higher bioavailability ).
- Structural Optimization: Recent work prioritizes trifluoromethyl and thiazolidinone hybrids (e.g., 443875-50-1) for dual antioxidant and anti-inflammatory effects .
Biological Activity
Overview
{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, a synthetic organic compound, belongs to the class of chromen-4-one derivatives. Its unique structure comprises a chromen-4-one core with a chlorophenyl group and an acetic acid moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine, carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent. Below are summarized findings from key research studies:
Antibacterial Activity
- Mechanism : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism includes disrupting bacterial cell walls and inhibiting essential metabolic pathways .
- Case Study : In vitro studies demonstrated that {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antibacterial agent .
Anticancer Activity
- Mechanism : Research indicates that this compound may induce apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle regulators .
- Case Study : In studies involving various human tumor cell lines, {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid demonstrated cytotoxic effects, with IC50 values lower than those of several commonly used chemotherapeutic agents .
Comparative Analysis with Similar Compounds
A comparison with other chromen-4-one derivatives highlights the unique properties of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid:
| Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Hydroxycoumarin | Moderate | Low | Lacks chlorophenyl group |
| Warfarin | Low | Moderate | Primarily anticoagulant |
| {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid | High | High | Contains chlorophenyl and acetic acid moieties |
Research Findings
Recent studies have focused on the pharmacological potential of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid:
- In Vitro Studies : Laboratory tests have shown that this compound can effectively inhibit the growth of various bacterial strains and induce apoptosis in cancer cells.
- In Vivo Studies : Animal models have provided evidence for its effectiveness in reducing tumor size and bacterial load in infected tissues .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of {[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid?
- Methodology : Use a combination of 1H NMR (to confirm proton environments and substituent positions), IR spectroscopy (to identify carbonyl and ether functional groups), and UV/Vis spectroscopy (to analyze π-conjugation in the coumarin core). For example, similar coumarin derivatives were characterized using these techniques to verify acetyloxy and methanesulfonyl substituents .
Q. What is the standard synthetic route for preparing this compound?
- Methodology : The compound can be synthesized via etherification of 7-hydroxycoumarin derivatives with chloroacetic acid under basic conditions. Reaction optimization includes using anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid hydrolysis of the acetyl or methyl groups. Purification typically involves recrystallization from methanol or ethanol .
Q. How should researchers handle safety and storage of this compound?
- Methodology : Follow P-codes from safety guidelines:
- P210 : Avoid heat/open flames (due to potential decomposition).
- P301+P310 : Immediate medical attention if ingested.
- P402 : Store in a dry, cool environment to prevent hygroscopic degradation.
Lab-grade PPE (gloves, goggles) is mandatory during handling .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Methodology :
- Derivatization : Introduce hydrazide groups (e.g., via condensation with hydrazine hydrate) to improve solubility and bioactivity. For example, hydrazide derivatives of analogous coumarins showed enhanced cytotoxicity in vitro .
- Substituent Optimization : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., sulfonyl) to modulate electron density and binding affinity .
Q. What analytical strategies resolve contradictions in cytotoxicity data across similar coumarin derivatives?
- Methodology :
- Purity Validation : Use HPLC (C18 column, methanol/water gradient) to confirm >95% purity, as impurities can skew bioassay results.
- Structure-Activity Relationship (SAR) Analysis : Compare IC50 values against substituent patterns. For instance, methanesulfonyl-substituted coumarins in showed higher cytotoxicity than acetyloxy analogs, likely due to improved cellular uptake .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology :
- Solvent Selection : Use mixed solvents (e.g., methanol/chloroform) for slow evaporation, promoting well-ordered crystal lattices.
- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.
- Hydrogen Bonding : Leverage hydroxyl or carbonyl groups to stabilize crystal packing, as seen in the crystal structure of a related chromene derivative (P21/n space group, β = 100.4°) .
Q. What computational methods predict the environmental toxicity of this compound?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
